An In-depth Technical Guide to the Chemical Properties of N-hydroxy-N-methylfuran-2-carboxamide
An In-depth Technical Guide to the Chemical Properties of N-hydroxy-N-methylfuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of N-hydroxy-N-methylfuran-2-carboxamide, a molecule of significant interest in medicinal chemistry and organic synthesis. This document delves into its synthesis, physicochemical characteristics, spectroscopic profile, reactivity, and biological potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the nuanced behavior of this furanic hydroxamic acid derivative.
Introduction: The Significance of the Furan and Hydroxamic Acid Moieties
N-hydroxy-N-methylfuran-2-carboxamide, also known by its synonym N-methyl-2-furohydroxamic acid, is a heterocyclic compound that marries the structural features of a furan ring with a hydroxamic acid functional group.[1] This unique combination imparts a range of chemical and biological properties that make it a compelling subject for scientific investigation.
The furan ring, an electron-rich aromatic heterocycle, is a common scaffold in numerous natural products and pharmaceutical agents, contributing to their metabolic stability and receptor interactions.[2] Furan derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[2]
The hydroxamic acid moiety (-CONHOH) is a powerful metal-chelating group, a property that underpins its diverse biological activities.[2][3] This functional group is a key pharmacophore in a variety of enzyme inhibitors, targeting metalloenzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[3] Consequently, hydroxamic acid derivatives have found applications as anticancer, antibacterial, and antifungal agents.[2][4]
The convergence of these two pharmacologically significant motifs in N-hydroxy-N-methylfuran-2-carboxamide suggests a molecule with considerable potential in drug discovery. This guide aims to provide a detailed exposition of its fundamental chemical properties to facilitate its exploration and application in various research endeavors.
Synthesis and Spectroscopic Characterization
Synthesis
The synthesis of N-hydroxy-N-methylfuran-2-carboxamide can be achieved through the reaction of a furan-2-carbonyl derivative with N-methylhydroxylamine. A common and effective method involves the use of 2-furoyl chloride as the acylating agent.
Reaction Scheme:
Figure 1: General synthesis of N-hydroxy-N-methylfuran-2-carboxamide.
Experimental Protocol:
A plausible synthetic route, based on established methods for preparing furohydroxamic acids, is as follows[5]:
-
Preparation of N-methylhydroxylamine solution: A solution of N-methylhydroxylamine can be prepared by reacting N-methylhydroxylamine hydrochloride with a base, such as sodium methoxide, in methanol.[6] The resulting mixture is filtered to remove the precipitated salt.
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Acylation Reaction: To a solution of 2-furoyl chloride in a suitable aprotic solvent, such as diethyl ether, cooled to 0°C, the prepared N-methylhydroxylamine solution is added dropwise with constant stirring. An aqueous solution of a mild base, like sodium carbonate, is added to neutralize the hydrochloric acid formed during the reaction.[5]
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Work-up and Purification: After the reaction is complete, the organic layer is separated. The product can be recovered by evaporation of the solvent.[5] Further purification can be achieved by recrystallization from an appropriate solvent system.
Spectroscopic Profile
The structural elucidation of N-hydroxy-N-methylfuran-2-carboxamide is confirmed through various spectroscopic techniques.
Table 1: Key Physicochemical and Spectroscopic Properties
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₃ | [1] |
| Molecular Weight | 141.12 g/mol | [1] |
| ¹H NMR | See Table 2 | [5][7] |
| ¹³C NMR | See Table 3 | [1] |
| IR Spectroscopy | See Table 4 | [5][7] |
| Mass Spectrometry | Molecular Ion [M]⁺: m/z 141 | [1] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides characteristic signals for the furan ring protons and the N-methyl and N-hydroxy protons.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Furan H5 | ~7.5 | dd |
| Furan H3 | ~7.2 | dd |
| Furan H4 | ~6.5 | dd |
| N-CH₃ | ~3.4 | s |
| N-OH | Broad singlet | s |
Note: Predicted values are based on typical ranges for similar structures. Actual values may vary depending on the solvent and experimental conditions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the furan ring carbons, and the N-methyl carbon.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~160 |
| Furan C2 | ~146 |
| Furan C5 | ~145 |
| Furan C3 | ~118 |
| Furan C4 | ~112 |
| N-CH₃ | ~35 |
Note: Predicted values are based on typical ranges for similar structures.
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups.
Table 4: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (N-OH) | 3200-3100 | Broad, Medium |
| C-H stretch (furan) | ~3100 | Medium |
| C=O stretch (amide) | 1640-1620 | Strong |
| C=C stretch (furan) | ~1580, ~1470 | Medium |
| N-O stretch | ~910 | Medium |
Note: Values are typical for hydroxamic acids and furan derivatives.[8]
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak at m/z 141, corresponding to the molecular weight of the compound.[1]
Fragmentation Pathway:
Figure 2: Plausible mass spectral fragmentation of N-hydroxy-N-methylfuran-2-carboxamide.
A primary fragmentation pathway likely involves the cleavage of the C-N bond to yield the stable furoyl cation at m/z 95.[1] Subsequent loss of carbon monoxide from this fragment would produce an ion at m/z 67. Another possible fragmentation is the loss of the furoyl group to give a fragment corresponding to the N-methylhydroxylamine radical cation.
Physicochemical Properties and Reactivity
Physicochemical Properties
While experimental data for N-hydroxy-N-methylfuran-2-carboxamide is not extensively reported, its properties can be inferred from its constituent moieties.
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Appearance: Expected to be a solid at room temperature.[8]
-
Solubility: Likely to have some solubility in polar organic solvents and aqueous alkaline solutions due to the acidic nature of the hydroxamic acid proton.[3]
-
pKa: The pKa of the hydroxamic acid proton is estimated to be in the range of 8.5 to 9.5 in an aqueous solution.[3] This acidity is a crucial factor in its metal-chelating ability and biological activity.
Reactivity
The reactivity of N-hydroxy-N-methylfuran-2-carboxamide is governed by the interplay between the furan ring and the hydroxamic acid group.
-
Furan Ring: The furan ring is susceptible to electrophilic substitution, although it is less aromatic and more reactive than benzene. It can also undergo ring-opening reactions under strongly acidic conditions.[9] The electron-withdrawing nature of the carboxamide group at the 2-position deactivates the ring towards electrophilic attack.
-
Hydroxamic Acid Moiety: This group is the primary site of reactivity.
-
Acidity and Chelation: The acidic proton on the hydroxylamine can be abstracted by a base, forming a hydroxamate anion. This anion acts as a bidentate ligand, strongly chelating with various metal ions, particularly transition metals like iron and zinc.[3] This chelating property is central to its potential as a metalloenzyme inhibitor.
-
Redox Chemistry: The hydroxamic acid moiety can undergo oxidation and reduction reactions.
-
Stability: Furanic compounds can be sensitive to heat and acidic conditions, potentially leading to degradation or polymerization.[9] The stability of N-hydroxy-N-methylfuran-2-carboxamide under various storage and experimental conditions should be carefully evaluated.
-
Biological Activity and Applications
The combination of the furan scaffold and the hydroxamic acid functional group suggests a range of potential biological activities for N-hydroxy-N-methylfuran-2-carboxamide.
Antimicrobial Activity
Studies have indicated that N-methyl-2-furohydroxamic acid possesses significant antibacterial activity.[7] While specific details of the study are not widely available, the general class of furohydroxamic acids has been screened for antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5] The proposed mechanism of antibacterial action for hydroxamic acids often involves the chelation of essential metal ions required for bacterial enzyme function.[4]
Potential Workflow for Antimicrobial Screening:
Figure 3: A typical workflow for evaluating the antimicrobial activity of the title compound.
Potential as a Metalloenzyme Inhibitor
Given the strong metal-chelating ability of the hydroxamic acid group, N-hydroxy-N-methylfuran-2-carboxamide is a candidate for the inhibition of metalloenzymes.[3] This includes enzymes implicated in cancer, such as HDACs and MMPs. Further research is warranted to explore its inhibitory potential against these and other metalloenzyme targets.
Applications in Organic Synthesis
As a bifunctional molecule, N-hydroxy-N-methylfuran-2-carboxamide can serve as a versatile building block in organic synthesis for the construction of more complex molecules with potential pharmaceutical applications.
Safety and Handling
Appropriate safety precautions must be observed when handling N-hydroxy-N-methylfuran-2-carboxamide and its precursors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Inhalation and Contact: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. The compound is classified as harmful if swallowed (H302), and may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids. Furan-containing compounds may form explosive peroxides upon exposure to air, so storage in a tightly sealed container under an inert atmosphere is recommended.
Conclusion
N-hydroxy-N-methylfuran-2-carboxamide is a molecule with a rich chemical profile stemming from the synergistic interplay of its furan and hydroxamic acid components. Its potential as an antimicrobial agent and a metalloenzyme inhibitor makes it a promising lead compound for further investigation in drug discovery programs. This technical guide has provided a foundational understanding of its synthesis, structure, properties, and potential applications, with the aim of stimulating and supporting future research in this area.
References
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